molecular formula C21H14O6 B12466093 4-(4-Benzoylphenoxy)phthalic acid

4-(4-Benzoylphenoxy)phthalic acid

Cat. No.: B12466093
M. Wt: 362.3 g/mol
InChI Key: IIQAIDBVNYMGQT-UHFFFAOYSA-N
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Description

4-(4-Benzoylphenoxy)phthalic acid is an organic compound with the molecular formula C21H14O6 It is a derivative of phthalic acid, where one of the hydrogen atoms is replaced by a 4-benzoylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylphenoxy)phthalic acid typically involves the reaction of phthalic anhydride with 4-benzoylphenol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. One common method involves heating phthalic anhydride and 4-benzoylphenol in the presence of a base such as sodium hydroxide, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylphenoxy)phthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted phenoxyphthalic acids .

Scientific Research Applications

4-(4-Benzoylphenoxy)phthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Benzoylphenoxy)phthalic acid involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The phthalic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzoylphenoxy)phthalic acid is unique due to the presence of both the benzoyl and phenoxy groups attached to the phthalic acid core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H14O6

Molecular Weight

362.3 g/mol

IUPAC Name

4-(4-benzoylphenoxy)phthalic acid

InChI

InChI=1S/C21H14O6/c22-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)27-16-10-11-17(20(23)24)18(12-16)21(25)26/h1-12H,(H,23,24)(H,25,26)

InChI Key

IIQAIDBVNYMGQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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